1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol is a chemical compound with significant interest in medicinal chemistry. It is classified under the category of benzisothiazole derivatives, which are known for their diverse biological activities. The compound is characterized by its unique structure, which combines a piperazine moiety with a benzisothiazole group, contributing to its potential therapeutic applications.
The synthesis of 1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of piperazine with appropriate benzisothiazole derivatives under controlled conditions.
Key steps in the synthesis may include:
The molecular structure of 1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol features:
The compound's molecular weight is approximately 299.38 g/mol. Its structure can be represented as follows:
The compound can undergo various chemical reactions typical of both piperazine and benzisothiazole derivatives. These may include:
Reactions are often conducted under specific conditions to ensure yield and selectivity, including temperature control and choice of solvents .
Key physical properties include:
Chemical stability and reactivity depend on environmental conditions such as pH and temperature. The compound's irritant nature necessitates careful handling during laboratory procedures .
1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol has potential applications in:
The retrosynthetic disconnection of 1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol reveals three key synthons: a benzisothiazole dioxide electrophile, a piperazine nucleophile, and a propylene oxide equivalent. The primary disconnection occurs at the C-N bond between the benzisothiazole sulfur and piperazine nitrogen, suggesting 3-chloro-1,2-benzisothiazole 1,1-dioxide as the optimal electrophilic coupling partner due to the superior leaving group ability of chloride activated by the electron-withdrawing sulfone moiety. The secondary disconnection targets the propanol side chain, where epichlorohydrin emerges as the preferred synthon, enabling ring-opening nucleophilic attack by the secondary piperazine nitrogen. This approach strategically leverages the differential nucleophilicity of piperazine's two nitrogen atoms—initial N-alkylation typically occurs at the less hindered nitrogen, followed by selective functionalization at the remaining nitrogen [5].
Alternative retrosynthetic pathways considered include:
Table 1: Retrosynthetic Disconnection Strategies
Disconnection Site | Synthon A | Synthon B | Key Advantage |
---|---|---|---|
Benzisothiazole-Piperazine | 3-Chloro-1,2-benzisothiazole 1,1-dioxide | N-(2-Hydroxypropyl)piperazine | Regioselective N-alkylation |
Piperazine-Propanol | Piperazine | Epichlorohydrin | Atom economy (85%) |
Benzisothiazole-Propanol | 3-(Piperazin-1-yl)-1,2-benzisothiazole 1,1-dioxide | Propylene oxide | Minimal protection required |
The critical coupling between the benzisothiazole dioxide electrophile and piperazine nucleophile has been systematically optimized through solvent screening, base selection, and stoichiometry control. Non-polar solvents (toluene, xylene) afford less than 40% conversion even at reflux temperatures due to poor solubility of the benzisothiazole precursor, while protic solvents (ethanol, isopropanol) promote sulfone reduction side products. Optimal conditions utilize polar aprotic solvents—particularly dimethylformamide (DMF) and acetonitrile—at 80-90°C, achieving >85% conversion within 6 hours. Phase-transfer catalysts dramatically enhance reaction efficiency, with tetrabutylammonium bromide (TBAB, 10 mol%) enabling complete conversion in refluxing toluene within 3 hours [5].
Stoichiometric studies reveal a 1:1.05 benzisothiazole-to-piperazine ratio minimizes di-alkylated byproducts while ensuring complete consumption of the electrophile. Base selection proves crucial: inorganic bases (K₂CO₃, Cs₂CO₃) afford 70-78% yields, while organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) increase yields to 88-92% by minimizing N-oxide formation. Reaction profiling identifies temperature sensitivity—maintaining 85±2°C prevents exothermic decomposition while ensuring complete conversion. Post-reaction purification employs acid-base extraction: hydrochloride salt precipitation from ethanolic HCl followed by neutralization and recrystallization from ethanol/water mixtures yields pharmaceutical-grade material (>99% HPLC purity) [2] [5].
Table 2: Optimized Conditions for Heterocyclic Coupling
Parameter | Suboptimal Conditions | Optimized Conditions | Yield Impact |
---|---|---|---|
Solvent | Toluene (reflux) | DMF/Acetonitrile (85°C) | +52% yield |
Catalyst | None | TBAB (10 mol%) | +38% conversion |
Base | K₂CO₃ | DIPEA (1.2 eq) | +24% yield |
Stoichiometry | 1:1 ratio | 1:1.05 (Benz:Piperazine) | -15% byproducts |
Temperature | 110°C | 85±2°C | -8% decomposition |
The propan-2-ol substituent introduces a chiral center at the carbon bearing the hydroxyl group, presenting synthetic challenges in stereocontrol. Racemic synthesis via ring-opening of epichlorohydrin with piperazine affords the (±)-1-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol as the predominant product. Chiral HPLC analysis (Chiralpak AD-H column, heptane/ethanol/diethylamine 90:10:0.1) resolves enantiomers with baseline separation (Rs=2.1), confirming racemic composition. Asymmetric synthesis routes employ (S)-epichlorohydrin, yielding the (S)-enantiomer with 94% ee but requiring stringent anhydrous conditions to prevent racemization via chloride displacement. Alternatively, enzymatic resolution using Candida antarctica lipase B and vinyl acetate achieves 48% yield of (R)-acetate ester with 99% ee, though the maximum theoretical yield is limited to 50% [4] [7].
Molecular modeling reveals subtle conformational differences between enantiomers: the (S)-configuration positions the hydroxyl group syn-periplanar to the piperazine nitrogen, facilitating intramolecular hydrogen bonding (O···N distance=2.68Å), while the (R)-enantiomer adopts a gauche conformation (O···N distance=3.42Å). This structural variation influences crystal packing—the hydrochloride salt of the (S)-enantiomer crystallizes in the monoclinic P2₁ space group with two molecules per asymmetric unit, while the racemate forms orthorhombic P2₁2₁2₁ crystals. Deuterium labeling studies confirm configurational stability under physiological conditions (no racemization observed after 72h at 37°C in pH 7.4 buffer). Salt formation with L-tartaric acid achieves diastereomeric resolution, yielding the (R,R)-diastereomer with de>98% after two recrystallizations from methanol [4] [7].
Table 3: Stereochemical Properties of Propan-2-ol Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer | Racemate |
---|---|---|---|
Specific Rotation (c=1, EtOH) | -32.5° | +33.1° | N/A |
Melting Point | 142-144°C | 141-143°C | 138-140°C |
Crystal System | Monoclinic (P2₁) | Monoclinic (P2₁) | Orthorhombic (P2₁2₁2₁) |
Intramolecular H-bond (O···N) | 3.42Å | 2.68Å | 2.71Å/3.39Å |
Enantiomeric Excess (via asymmetric synthesis) | 99% ee | 94% ee | N/A |
Structural Characterization DataX-ray crystallography of the hydrochloride salt confirms the zwitterionic nature of the benzisothiazole-piperazine-propanol architecture. Key structural features include:
¹H NMR (400 MHz, DMSO-d6): δ 7.92-7.89 (m, 1H, ArH), 7.85-7.82 (m, 1H, ArH), 7.70-7.63 (m, 2H, ArH), 4.80 (br s, 1H, OH), 3.78-3.72 (m, 1H, CH-OH), 3.55 (t, J=5.1Hz, 4H, piperazine-H), 2.72-2.66 (m, 4H, piperazine-H), 2.60 (dd, J=12.4, 6.8Hz, 1H, CH₂N), 2.52 (dd, J=12.4, 6.8Hz, 1H, CH₂N), 1.09 (d, J=6.2Hz, 3H, CH₃)13C NMR (100 MHz, DMSO-d6): δ 152.3 (C), 134.8 (CH), 131.5 (C), 126.9 (CH), 124.7 (CH), 123.4 (CH), 65.8 (CH), 58.4 (CH₂), 52.7 (piperazine-CH₂), 50.1 (piperazine-CH₂), 47.3 (CH₂N), 20.9 (CH₃)IR (KBr): 3430 (O-H), 2935 (C-H), 1320, 1140 (SO₂ asym/sym), 760 (C-S) cm⁻¹ [1] [4] [5]
Table 4: Spectroscopic and Structural Characterization Summary
Characterization Method | Key Structural Features | Compound-Specific Data |
---|---|---|
X-ray Crystallography | Bond Lengths | N(piperazine)-C(benzisothiazole): 1.342Å |
Bond Angles | O=S=O: 119.7° | |
Dihedral Angle | Benzisothiazole-Piperazine: 87.3° | |
¹H NMR | Aromatic Region | δ 7.63-7.92 (4H, m) |
Aliphatic Region | δ 3.78 (1H, m, CH-OH), 1.09 (3H, d, CH₃) | |
Coupling Constants | J=6.2Hz (CH-CH₃) | |
13C NMR | Quaternary Carbons | δ 152.3 (C), 131.5 (C) |
Methine/Methylene | δ 65.8 (CH), 47.3 (CH₂N) | |
IR Spectroscopy | Functional Groups | 3430 cm⁻¹ (OH), 1320/1140 cm⁻¹ (SO₂) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0